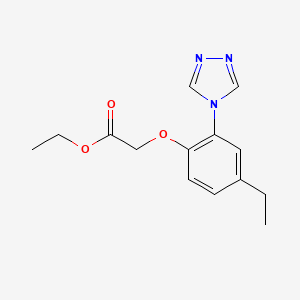

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Description

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

ethyl 2-[4-ethyl-2-(1,2,4-triazol-4-yl)phenoxy]acetate |

InChI |

InChI=1S/C14H17N3O3/c1-3-11-5-6-13(20-8-14(18)19-4-2)12(7-11)17-9-15-16-10-17/h5-7,9-10H,3-4,8H2,1-2H3 |

InChI Key |

GACCYJKXZRFYAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)OCC)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,2,4-Triazole Core

The synthesis of 1,2,4-triazole derivatives typically begins with hydrazide intermediates. For example, 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols are prepared via cyclization of thiosemicarbazides under basic conditions. Key steps include:

-

Hydrazide Preparation : Ethyl esters react with hydrazine hydrate to form acyl hydrazides. For instance, ethyl 2-chloro-3-oxobutanoate treated with hydrazine yields 2-(4-isobutylphenyl)propane hydrazide.

-

Cyclization : Hydrazides react with isothiocyanates or carbon disulfide to form thiosemicarbazides, which cyclize in basic media (e.g., NaOH or KOH) to 1,2,4-triazole-3-thiones.

Purification and Characterization

Purification typically involves column chromatography using gradients of hexane:ethyl acetate (7:3 to 9:1). Final products are characterized via IR, NMR, and mass spectrometry. For example, 4-amino-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol shows IR peaks at 3458 cm⁻¹ (N-H) and 2698 cm⁻¹ (S-H).

One-Pot Synthesis Strategies

Recent advances emphasize one-pot methods to reduce steps and improve yields:

-

Mg(NO₃)₂-Catalyzed Cyclocondensation : A model reaction using ethyl acetoacetate, 2-(4-bromophenyl)-4-formyl-1,2,3-triazole, and urea with Mg(NO₃)₂ achieves 85% yield in 4 hours.

-

Tandem Alkylation-Cyclization : Ethyl 2-(4-ethylphenoxy)acetate is treated with 4H-1,2,4-triazole-4-amine and trimethylsilyl isothiocyanate in acetic acid, yielding the product in one step.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF, 80°C, 12h | 65–72% | High purity | Multi-step, time-consuming |

| One-Pot Cyclization | Mg(NO₃)₂, urea | Ethanol, reflux, 4h | 78–85% | Efficient, fewer steps | Requires catalyst optimization |

| Hydrazide Cyclization | Hydrazine hydrate, CS₂ | NaOH, reflux, 10h | 52–68% | Cost-effective | Moderate yields |

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazole ring positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in various research domains:

-

Antimicrobial Activity:

- The compound has demonstrated effectiveness against several bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Properties:

- In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect MCF-7 (Breast Cancer) 12.5 Significant cytotoxicity A549 (Lung Cancer) 15.0 Induces apoptosis HepG2 (Liver Cancer) 10.0 Growth inhibition

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Recent studies have focused on:

-

Structure-Activity Relationship (SAR):

- Research has indicated that modifications to the triazole ring can significantly affect biological activity. Substituents enhancing lipophilicity improve antimicrobial efficacy, while specific aromatic groups augment anticancer properties.

-

Case Studies:

- Case Study 1: A study evaluated derivatives of Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate for their biological activities against various pathogens and cancer cell lines, revealing enhanced activity in some derivatives compared to the parent compound.

- Case Study 2: An SAR analysis highlighted how specific modifications could lead to improved therapeutic profiles, guiding future drug design efforts.

Mechanism of Action

The mechanism of action of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS: 167626-25-7)

2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid (CAS: 847606-79-5)

Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate

- Structural Difference : Features a thione group at the triazole ring instead of a hydrogen bond-accepting nitrogen.

Ethyl 2-((4-phenyl-3-(2-(phenylamino)ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)acetate

- Structural Difference: Incorporates a thioether linkage and phenylaminoethyl substituents.

- Biological Relevance : Demonstrated antiproliferative activity against cancer spheroids due to thioether-mediated redox modulation .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₁₇N₃O₃ | 275.31 | 427 (predicted) | 1.22 (predicted) | Ethyl ester, triazole, phenoxy |

| Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate | C₁₁H₁₁N₃O₂ | 217.23 | 398 (predicted) | 1.28 | Benzoate ester, triazole |

| 2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid | C₁₀H₉N₃O₃ | 219.20 | N/A | 1.45 | Carboxylic acid, triazole |

| Ethyl 2-(2-([(4-chlorophenyl)sulfonyl]methyl)phenoxy)acetate | C₁₇H₁₇ClO₅S | 368.83 | 527.3 (predicted) | 1.313 | Sulfonyl, chloro-substituent |

Biological Activity

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a compound that features a triazole moiety, which is known for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₃

This structure incorporates a phenoxy group and a triazole ring, which are often associated with significant biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. This compound exhibits notable activity against various bacterial strains.

Study Findings

- Antibacterial Activity :

- Antifungal Activity :

Anticancer Potential

The triazole moiety has been linked to anticancer activities in several compounds. Research indicates that this compound may also exhibit potential in cancer treatment.

Case Studies

- Cell Line Studies :

- Mechanism of Action :

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been explored for other therapeutic applications:

- Antioxidant Activity :

- Anti-inflammatory Effects :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate to achieve high yield and purity?

- Methodological Answer :

- Reaction Conditions : Refluxing in absolute ethanol (1–2 hours) with stoichiometric equivalents of precursors (e.g., ethyl 4-bromo-3-oxobutanoate and substituted benzothioamides) is critical to initiate cyclization. Temperature control (±2°C) minimizes side reactions .

- Purification : Use ether extraction followed by anhydrous sodium sulfate filtration to isolate intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar byproducts .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios of reagents if intermediates persist .

Q. What spectroscopic and analytical methods are essential for confirming the structure of this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents on the triazole and phenoxy moieties. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH) and a quartet at ~4.2 ppm (CH) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1740 cm and triazole ring vibrations at ~1500–1600 cm .

- Elemental Analysis : Validate purity by ensuring microanalysis results are within 0.4% of theoretical values for C, H, N, and S .

Q. What are common challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes nucleation. Use seed crystals from analogous triazole derivatives if spontaneous crystallization fails .

- Data Collection : Employ SHELXL for structure refinement. Resolve twinning or disorder by integrating high-resolution datasets (e.g., synchrotron sources) and using the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic intermediates and the final product?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in flexible intermediates (e.g., rotamers in the ethyl ester group).

- Isotopic Labeling : Introduce N or C labels into the triazole ring to distinguish overlapping signals .

- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian 16) to validate assignments .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4-ethylphenoxy group with trifluoromethyl (CF) or chloro (Cl) groups to modulate lipophilicity and target binding .

- Fragment-Based Design : Use X-ray crystallography to identify key hydrogen-bonding interactions (e.g., triazole N-atoms with enzyme active sites) and optimize substituents .

- SAR Studies : Compare derivatives in biological assays (e.g., antifungal activity) to correlate substituent electronic effects (Hammett σ values) with potency .

Q. How can computational modeling predict the interaction of this compound with biological targets like fungal cytochrome P450?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into CYP51 homology models. Prioritize poses where the triazole ring coordinates the heme iron .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of binding modes and calculate binding free energies (MM/PBSA) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the triazole N2/N4 positions) using Phase or MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.